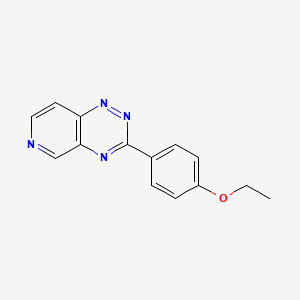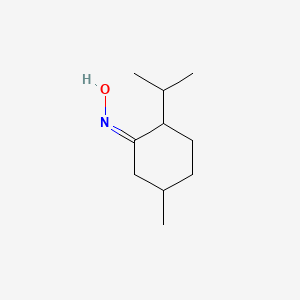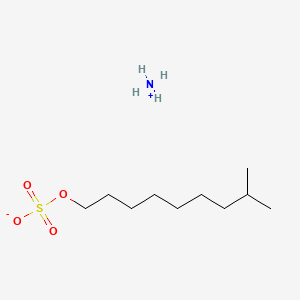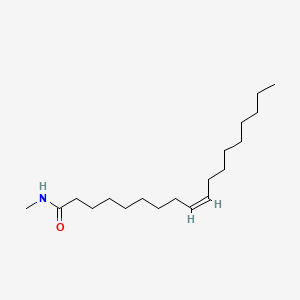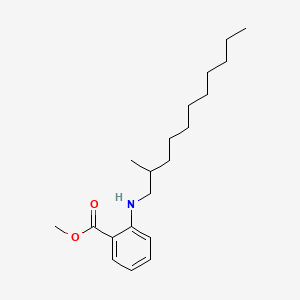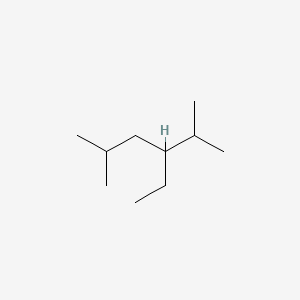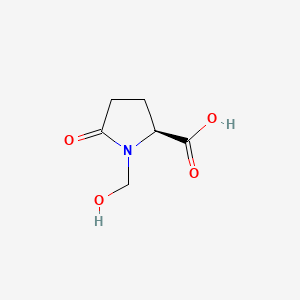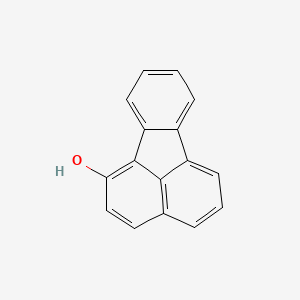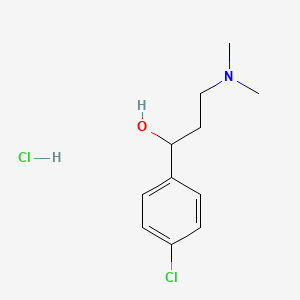
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is a chemical compound with a complex structure It is characterized by the presence of an acetic acid moiety esterified with a 1-methylethyl group and a 2-nitrophenylsulfinyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-nitrophenylsulfinyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with molecular targets through its functional groups. The nitrophenylsulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
類似化合物との比較
Similar Compounds
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl 2-nitrophenylacetic acid: Precursor in the synthesis of the target compound.
2-(2-nitrophenyl)acrylate: Intermediate in the synthesis process.
Uniqueness
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to its sulfonyl analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
139326-43-5 |
|---|---|
分子式 |
C11H13NO5S |
分子量 |
271.29 g/mol |
IUPAC名 |
propan-2-yl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H13NO5S/c1-8(2)17-11(13)7-18(16)10-6-4-3-5-9(10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChIキー |
JACZKCHRLPESEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


